sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate
Description
Contextualization within Polyhydroxycarboxylic Acid Salts
Sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate belongs to the family of polyhydroxycarboxylic acid salts. These compounds are characterized by a carboxylic acid group and multiple hydroxyl groups along a carbon chain. epa.gov They are typically derived from the oxidation of monosaccharides. wikipedia.org The presence of both a carboxylate group and numerous hydroxyl groups imparts specific properties to these molecules, such as high water solubility and the ability to act as effective chelating agents for metal ions. epa.govkoyewater.com
Polyhydroxycarboxylic acids are sub-categorized based on the oxidation state of the terminal carbon atoms of the parent sugar. The main classes include:
Aldonic acids: Formed by the oxidation of the aldehyde group of an aldose. wikipedia.org
Uronic acids: Formed by the oxidation of the terminal primary alcohol group of an aldose or ketose. wikipedia.org
Aldaric acids: Formed by the oxidation of both the aldehyde and terminal primary alcohol groups of an aldose. wikipedia.org
This compound is the sodium salt of a heptonic acid, which is an aldonic acid derived from a seven-carbon sugar (a heptose). evitachem.com
Nomenclature and Stereochemical Considerations of Sodium Heptonoates
The systematic IUPAC name for the compound is sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate. This nomenclature precisely describes the molecular structure, including the stereochemistry at each chiral center. The parent acid, 2,3,4,5,6,7-hexahydroxyheptanoic acid, is also known as heptonic acid.
The term "heptonoate" indicates a carboxylate with a seven-carbon backbone. The prefix "hexahydroxy" specifies the presence of six hydroxyl (-OH) groups. The stereochemical descriptors (2R, 3R, 4S, 5R, 6R) define the specific spatial arrangement of the substituents at the chiral carbons along the chain, following the Cahn-Ingold-Prelog priority rules. This particular stereoisomer is derived from D-glycero-D-gulo-heptose. evitachem.com
Due to the presence of multiple chiral centers, a large number of stereoisomers of heptonic acid are possible. The specific arrangement of the hydroxyl groups significantly influences the compound's physical and biological properties. The nomenclature for these sugar-derived acids is based on the configuration of the parent sugar.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDQRUFGHWSGO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NaO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparations
Industrial and Laboratory Synthesis Routes from Saccharide Precursors
The predominant chemical synthesis routes for sodium glucoheptonate dihydrate begin with six-carbon saccharides, such as dextrose. These methods extend the carbon chain of the sugar to create the seven-carbon heptanoate structure.
A well-established method for synthesizing sodium glucoheptonate involves the cyanohydrin reaction, a process that extends the carbon chain of an aldose sugar. wikipedia.org This synthesis, often referred to as the Kiliani-Fischer synthesis, has been adapted for industrial production. The process begins with the reaction of a soluble cyanide, such as sodium cyanide or calcium cyanide, with a dextrose (glucose) solution. google.comgoogle.com
Table 1: Reaction Parameters for Cyanohydrin Synthesis of Sodium Glucoheptonate
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | Dextrose (hydrate or anhydrous), Soluble Cyanide (e.g., NaCN) | google.com |
| Solvent | Aqueous Solution | google.com |
| Total Solids Content | 50-65% by weight | google.com |
| Temperature | 0°C - 40°C | google.com |
| Reaction Time | 4 - 12 hours | google.com |
| Key Process Step | Continuous removal of ammonia (B1221849) (by sparging or vacuum) | google.com |
| Product Form | Crystalline alpha isomer dihydrate | google.com |
| Initial Yield | 56% or more | google.com |
The synthesis of sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate from saccharide precursors primarily involves the creation of the seven-carbon chain from a six-carbon sugar, rather than the oxidation of a pre-existing seven-carbon sugar (heptose). The key step is the chain extension of a hexose, like D-glucose, via the cyanohydrin reaction. This reaction forms two epimeric heptonic acid nitriles. Subsequent hydrolysis of these nitrile intermediates under alkaline conditions converts the nitrile group into a carboxylate group, yielding the sodium salt of the heptonic acid. Therefore, the process is more accurately described as a cyanohydrin-mediated chain extension followed by hydrolysis, rather than a direct oxidation of a heptose derivative.
Isomer-Specific Synthesis and Isolation Techniques (e.g., Alpha Isomer Crystallization)
Sodium glucoheptonate exists as two diastereomers, the alpha (α) and beta (β) isomers. digitellinc.com The alpha isomer is often more commercially valuable and is characterized as a colorless, crystalline solid, whereas the beta form has not been isolated in a pure state. digitellinc.com The alpha isomer is less soluble in water than its beta counterpart, a property that is exploited for its specific isolation. digitellinc.com
Techniques are also being investigated to manage the tendency of the alpha isomer to crystallize during storage. One such novel method involves heat treatment of the dextrose-cyanide reaction product at approximately 80°C for at least 24 hours, which has been shown to inhibit short-term crystallization without degrading the glucoheptonate isomers. digitellinc.com
Biotechnological and Enzymatic Production Pathways of Related Compounds (e.g., Gluconic Acid Derivatives)
While direct biotechnological routes for sodium glucoheptonate are not the primary production method, extensive research and industrial processes exist for related gluconic acid derivatives, such as gluconic acid and its salt, sodium gluconate. These processes serve as important examples of biotechnological pathways for sugar acid production.
The production of gluconic acid is predominantly achieved through the fermentation of glucose by microorganisms, with the fungus Aspergillus niger being the most commonly used. nih.govdavidpublisher.com This submerged fermentation process is highly efficient, with product yields reported to be around 98%. nih.gov Bacteria such as Gluconobacter oxydans are also utilized for their ability to oxidize glucose. nih.govfrontiersin.org The fermentation process involves the enzymatic oxidation of glucose. In fungi, this is catalyzed by glucose oxidase, which converts glucose to D-glucono-δ-lactone and hydrogen peroxide. davidpublisher.comnih.gov The lactone then spontaneously or enzymatically hydrolyzes to gluconic acid. The hydrogen peroxide byproduct is typically degraded by the enzyme catalase, which is also present in the microorganisms. rsc.orggoogle.com
In addition to fermentation with whole organisms, cell-free enzymatic processes have been developed. These methods use isolated enzymes, primarily glucose oxidase and catalase, to convert concentrated glucose solutions into gluconic acid. google.comgoogle.com This enzymatic process can achieve a conversion yield close to 100% in a shorter time frame compared to conventional fermentation and results in high-purity gluconate solutions. google.com The reaction conditions, such as temperature, pH, and oxygen supply, are critical parameters that are carefully controlled to optimize the production of gluconic acid and its salts. nih.govmagtech.com.cn
Table 2: Comparison of Production Methods for Gluconic Acid/Sodium Gluconate
| Method | Key Organism/Enzyme | Typical Substrate | Key Features | Source |
|---|---|---|---|---|
| Submerged Fermentation | Aspergillus niger | Glucose | High yield (approx. 98%); established industrial process. | nih.gov |
| Bacterial Fermentation | Gluconobacter oxydans | Glucose | High oxidation capability; sensitive to pH and oxygen levels. | nih.govfrontiersin.org |
| Enzymatic Conversion | Glucose Oxidase and Catalase | Concentrated Glucose Solution | Fast reaction time; high purity product; near 100% yield. | google.com |
| Multi-phase Catalytic Oxidation | Noble metal or other catalysts | Glucose Solution | Milder reaction conditions; shorter reaction time; high conversion rate. | kingsunconcreteadmixtures.com |
Molecular Structure and Conformational Analysis
Acyclic Carbon Chain Conformation and Flexibility
The seven-carbon chain of the hexahydroxyheptanoate anion is not linear but rather adopts a bent or folded conformation in the solid state. This folding is a consequence of the sp3 hybridization of the carbon atoms and the steric and electronic effects of the numerous hydroxyl and carboxylate groups. The flexibility of the acyclic chain allows it to adopt a low-energy conformation that maximizes favorable intramolecular and intermolecular interactions.
In a closely related and structurally characterized compound, sodium D-gluconate (a six-carbon analogue), the carbon chain is also found to be in a bent conformation. researchgate.net This suggests that the hexahydroxyheptanoate chain will similarly fold to optimize its packing in the crystal lattice. The specific torsion angles between adjacent carbon atoms would be influenced by the need to minimize steric hindrance between the hydroxyl groups while facilitating the formation of an extensive hydrogen-bonding network.
Table 1: Representative Torsion Angles in Acyclic Sugar Acids
| Torsion Angle | Typical Value Range (degrees) |
|---|---|
| C1-C2-C3-C4 | 160-180 (anti-periplanar) or ±60 (gauche) |
| C2-C3-C4-C5 | 160-180 (anti-periplanar) or ±60 (gauche) |
| C3-C4-C5-C6 | 160-180 (anti-periplanar) or ±60 (gauche) |
| C4-C5-C6-C7 | 160-180 (anti-periplanar) or ±60 (gauche) |
Note: The actual values for sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate would require experimental determination.
Intramolecular and Intermolecular Hydrogen Bonding Networks
A defining feature of the crystal structure is the extensive network of hydrogen bonds. Each of the six hydroxyl groups and the carboxylate group on the hexahydroxyheptanoate anion can act as both hydrogen bond donors and acceptors. The two water molecules of hydration also participate significantly in this network.
Intramolecular hydrogen bonding , occurring between hydroxyl groups on the same anion, can play a role in stabilizing the bent-chain conformation. For instance, a hydrogen bond could form between the hydroxyl group on C4 and the carboxylate oxygen on C1.
However, the majority of the cohesive forces in the crystal lattice arise from intermolecular hydrogen bonding . This intricate web of interactions links adjacent hexahydroxyheptanoate anions and water molecules, creating a stable three-dimensional structure. The carboxylate group is a particularly strong hydrogen bond acceptor. The hydroxyl groups can donate hydrogen bonds to the carboxylate oxygens of neighboring anions, to other hydroxyl groups, or to the oxygen atoms of the water molecules. The water molecules, in turn, can form hydrogen bonds with both the anions and other water molecules. This extensive hydrogen bonding is a key factor in the crystalline nature and solubility of the compound.
Sodium Cation Coordination Geometry and Interactions
The sodium cation (Na+) is coordinated by oxygen atoms from the hexahydroxyheptanoate anions and the water molecules. In the crystal structure of sodium D-gluconate, the sodium ion is six-coordinate, forming a distorted octahedral geometry. researchgate.net It is reasonable to expect a similar coordination environment for the sodium ion in this compound.
The coordination sphere of the sodium ion is likely to involve oxygen atoms from the carboxylate group, which can coordinate in a monodentate or bidentate fashion, as well as oxygen atoms from the hydroxyl groups of the anion and the water molecules. The ionic interactions between the positively charged sodium ion and the negatively charged oxygen atoms are a primary force holding the crystal lattice together.
Table 2: Potential Coordination of Sodium Cation
| Coordinating Atom | Potential Source |
|---|---|
| Oxygen | Carboxylate group of the anion |
| Oxygen | Hydroxyl groups of the anion |
| Oxygen | Water molecules |
Note: The precise coordination number and geometry would need to be confirmed by X-ray crystallography.
Stereochemical Implications of the Hexahydroxyheptanoate Anion
The hexahydroxyheptanoate anion possesses multiple stereocenters, leading to a large number of possible stereoisomers. The specific stereochemistry of the anion has a profound impact on its three-dimensional shape and, consequently, on the details of its crystal packing, hydrogen bonding network, and sodium ion coordination.
Chelation Chemistry and Metal Ion Complexation Dynamics
Mechanistic Principles of Polyhydroxycarboxylate Chelation
The chelation mechanism of polyhydroxycarboxylates like sodium glucoheptonate involves the interaction of the carboxylate group and multiple hydroxyl groups with a metal ion. The molecule's linear seven-carbon chain, adorned with hydroxyl (-OH) groups, provides multiple coordination sites. epa.govpatsnap.com This arrangement allows the molecule to envelop a metal cation, forming stable ring structures. epa.gov The process is facilitated by the deprotonation of the carboxylic acid group and at least one of the hydroxyl groups, creating negatively charged oxygen atoms that act as electron donors to the positively charged metal ion. patsnap.com
The stability of the resulting metal complex is significantly enhanced by the "chelate effect." This thermodynamic principle favors the formation of complexes with multidentate ligands (ligands that can bind to a metal ion through multiple donor atoms) over those with several monodentate ligands. chemguide.co.uk The formation of five- or six-membered rings between the glucoheptonate molecule and the metal ion is particularly favored from a thermodynamic standpoint. wikipedia.org
Complexation Stoichiometry and Stability with Divalent Metal Ions (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Mn²⁺, Co²⁺)
Sodium glucoheptonate forms stable complexes with a range of divalent metal ions, including calcium (Ca²⁺), magnesium (Mg²⁺), copper (Cu²⁺), manganese (Mn²⁺), and cobalt (Co²⁺). waycoochem.com The stoichiometry of these complexes is typically 1:1, meaning one glucoheptonate ion binds to one metal ion.
The stability of these complexes can be quantified by their stability constants (log K). A higher stability constant indicates a more stable complex. chemguide.co.uk For instance, sodium glucoheptonate is known to effectively chelate calcium ions, which is a valuable property in applications like concrete admixtures where it helps to control the setting time. patsnap.comwaycoochem.com It also forms stable complexes with other divalent ions such as magnesium, iron, and copper. waycoochem.com
Table 1: Illustrative Stability Constants of Divalent Metal Ion-Glucoheptonate Complexes
| Metal Ion | Stability Constant (log K) |
| Ca²⁺ | ~1.7 - 3.2 |
| Mg²⁺ | ~2.2 |
| Cu²⁺ | ~18.3 |
| Mn²⁺ | ~3.5 |
| Co²⁺ | ~3.9 |
Note: Stability constants are dependent on experimental conditions such as pH, temperature, and ionic strength, leading to variations in reported values.
Complexation Stoichiometry and Stability with Trivalent Metal Ions (e.g., Fe³⁺, Al³⁺)
The chelation of trivalent metal ions like ferric iron (Fe³⁺) and aluminum (Al³⁺) by sodium glucoheptonate is particularly robust. medkoo.com These ions are strongly sequestered, preventing their precipitation as hydroxides in neutral to alkaline solutions. epa.gov
The complexation with Fe³⁺ is exceptionally strong, making sodium glucoheptonate an excellent agent for rust removal and prevention in industrial cleaning applications. green-mountainchem.com It can form stable, soluble complexes with iron across a wide pH range. researchgate.net Similarly, it effectively complexes with aluminum ions. epa.gov
Table 2: Illustrative Stability Constants of Trivalent Metal Ion-Glucoheptonate Complexes
| Metal Ion | Stability Constant (log K) |
| Fe³⁺ | ~20.6 |
| Al³⁺ | ~15.5 |
Note: Stability constants are dependent on experimental conditions such as pH, temperature, and ionic strength, leading to variations in reported values.
pH-Dependent Chelation Efficacy across Alkaline Ranges
A significant advantage of sodium glucoheptonate is its ability to maintain its chelating effectiveness in alkaline environments. green-mountainchem.compmpinc.com This is in contrast to some other chelating agents that may become less effective at higher pH values. The efficacy of sodium glucoheptonate in alkaline solutions is attributed to the deprotonation of its hydroxyl groups, which increases the number of available binding sites for metal ions. univarsolutions.com This property is highly beneficial in applications such as industrial cleaning, bottle washing, and textile mercerization, which are often carried out under alkaline conditions. pmpinc.comunivarsolutions.com
Thermodynamic and Kinetic Aspects of Chelate Formation
The kinetics of chelate formation are generally rapid, allowing for the quick establishment of equilibrium. The rate of complex formation and dissociation can be influenced by factors such as the specific metal ion, pH, and temperature.
Comparative Chelation Performance and Specificity
Differentiation from Sodium Gluconate in Complexation Behavior and Hydrolytic Stability
Sodium glucoheptonate and sodium gluconate are both sugar-derived chelating agents, but their structural differences lead to significant variations in their complexation behavior and hydrolytic stability. Sodium glucoheptonate, with its seven-carbon chain, generally forms more stable complexes with metal ions compared to the six-carbon structure of sodium gluconate. waycoochem.com This enhanced stability is particularly evident in highly alkaline and corrosive environments.
In concrete applications, for instance, sodium glucoheptonate demonstrates superior chelating abilities, which contributes to better corrosion resistance for reinforced concrete, especially in marine or industrial settings with high chloride concentrations. waycoochem.comwaycoochem.com While both compounds act as set-retarders, sodium glucoheptonate's enhanced metal ion chelation provides more robust protection for the reinforcing steel. waycoochem.com
Furthermore, sodium glucoheptonate is recognized for its stability at high temperatures in solutions with a high pH, making it a preferred choice for alkaline chelation applications. pmpinc.com The hydrolytic stability of the metal complexes formed by sodium glucoheptonate is a key factor in its superior performance under such demanding conditions.
Table 1: Comparative Performance of Sodium Glucoheptonate and Sodium Gluconate
| Feature | Sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate | Sodium Gluconate |
|---|---|---|
| Chemical Structure | Heptose derivative (7-carbon chain) | Glucose derivative (6-carbon chain) |
| Chelation in High-Temperature Conditions | More effective, retains retarding effect | Performance may diminish |
| Corrosion Resistance in Concrete | Superior, especially in corrosive environments | Basic chelation, less effective in aggressive environments |
| Performance in Alkaline Solutions | High stability and effectiveness | Effective, but surpassed by Sodium Glucoheptonate in extreme alkalinity |
Comparative Analysis with Aminopolycarboxylate Chelating Agents (e.g., EDTA, NTA)
Aminopolycarboxylate chelating agents like ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA) are widely used due to their strong chelating capabilities. However, sodium glucoheptonate and its close relative, sodium gluconate, present a compelling alternative, particularly in alkaline conditions.
Research indicates that the chelation power of sodium gluconate for iron is comparatively close to that of EDTA and NTA over a wide range of pH values. researchgate.net In some instances, particularly in alkaline and concentrated alkaline solutions, sodium gluconate has been reported to surpass the chelating power of EDTA and NTA for metals like calcium, iron, copper, and aluminum. While specific quantitative data for sodium glucoheptonate is less readily available, its structural similarity and enhanced performance over sodium gluconate suggest a comparable, if not superior, chelating ability in these conditions.
One of the key advantages of sodium glucoheptonate over EDTA and NTA is its environmental profile. Sodium glucoheptonate is biodegradable and non-toxic, offering a safer and more sustainable option for various applications. hpmcmanufacturer.com In contrast, EDTA is known for its persistence in the environment. rawsource.com
Table 2: General Comparison of Chelating Agents
| Property | This compound | Sodium Gluconate | EDTA (Ethylenediaminetetraacetic acid) | NTA (Nitrilotriacetic acid) |
|---|---|---|---|---|
| Biodegradability | Readily biodegradable | Readily biodegradable | Poorly biodegradable | Readily biodegradable |
| Performance in Alkaline pH | Excellent | Very Good | Good | Good |
| Toxicity | Non-toxic | Non-toxic | Low toxicity | Suspected carcinogen |
| Metal Ion Affinity | Broad, especially for transition metals | Broad | Very Broad | Broad |
Specificity in Metal Ion Sequestration and Industrial Relevance
Sodium glucoheptonate is a versatile chelating agent that effectively sequesters a wide range of di- and trivalent metal ions. It is particularly effective in complexing with calcium, magnesium, iron, copper, and aluminum. unilongindustry.com This broad specificity makes it a valuable component in numerous industrial applications.
In the construction industry , it is used as a concrete admixture to retard setting and reduce water content, with its superior chelation contributing to corrosion resistance. waycoochem.com In metal cleaning and surface treatment , it effectively removes scale and rust by binding with metal ions. unilongindustry.com The textile and pulp & paper industries utilize it to prevent metal ion interference during bleaching processes, thereby improving the stability of hydrogen peroxide and enhancing the brightness of the final product. unilongindustry.comgreen-mountainchem.com
Other significant applications include:
Water treatment : to prevent scale formation and corrosion in boilers and cooling towers. waycoochem.com
Industrial and institutional cleaners : to improve cleaning performance in hard water by sequestering calcium and magnesium ions. hpmcmanufacturer.comwaycoochem.com
Bottle washing : to control heavy metal and hardness ions.
The ability of sodium glucoheptonate to form stable complexes, particularly in challenging alkaline and high-temperature environments, underscores its industrial relevance as a high-performance, biodegradable chelating agent.
Table 3: Industrial Applications and Sequestered Metal Ions
| Industry | Application | Key Metal Ions Sequestered |
|---|---|---|
| Construction | Concrete admixture, corrosion inhibitor | Ca²⁺, Fe²⁺, Fe³⁺ |
| Metal Finishing | Metal cleaning, rust and scale removal | Fe²⁺, Fe³⁺, Ca²⁺, Mg²⁺ |
| Textiles & Paper | Peroxide bleach stabilization | Cu²⁺, Fe³⁺, Mn²⁺ |
| Water Treatment | Scale and corrosion prevention | Ca²⁺, Mg²⁺ |
| Industrial Cleaning | Detergent performance enhancement | Ca²⁺, Mg²⁺ |
| Bottle Washing | Hardness and heavy metal control | Ca²⁺, Mg²⁺, Fe³⁺ |
Environmental Degradation Pathways and Biotransformation
Aerobic Biodegradation Mechanisms and Rates
Under aerobic conditions, which are prevalent in most surface waters and upper soil layers, sodium glucoheptonate is expected to undergo biodegradation. While specific experimental data on the aerobic degradation rates for sodium glucoheptonate are not available, regulatory assessments rely on data from closely related analogues to predict its environmental behavior. epa.gov The U.S. Environmental Protection Agency (EPA) expects the compound to biodegrade in aerobic environments. epa.gov
A structural analogue, sodium gluconate (a six-carbon sugar acid salt), is considered readily biodegradable. santos.com In standard aerobic testing, such as the Closed Bottle Test, sodium gluconate demonstrated 89% biodegradation over 28 days. santos.com This high rate of degradation for a similar compound suggests that sodium glucoheptonate is also likely to be mineralized efficiently by aerobic microorganisms. The expected mechanism involves microbial enzymatic oxidation, ultimately breaking the carbon chain down to carbon dioxide and water. epa.gov
Table 1: Predicted Aerobic Biodegradation Data for Sodium Glucoheptonate (Based on Analogue Data)
| Parameter | Value/Observation | Source Analogue |
|---|---|---|
| Biodegradation Potential | Expected to be readily biodegradable | Sodium Gluconate |
| Test Type | Closed Bottle Test (OECD 301D) | Sodium Gluconate |
| Degradation Rate | ~89% in 28 days | Sodium Gluconate santos.com |
| End Products | Carbon Dioxide, Water | Predicted epa.gov |
Anaerobic Biodegradation Pathways
In environments devoid of oxygen, such as saturated soils, sediments, and anaerobic digesters, sodium glucoheptonate is also predicted to be biodegradable. epa.gov Anaerobic biodegradation is a multi-step process involving the cooperation of different types of microorganisms. mdpi.com The general pathway for complex organic compounds involves:
Hydrolysis and Acidification: Complex organic molecules are broken down by fermentative bacteria into smaller molecules like short-chain fatty acids and alcohols.
Acetogenesis: Acetogenic bacteria convert these fermentation products into acetate, carbon dioxide, and hydrogen.
Methanogenesis: Methanogenic bacteria utilize acetate, carbon dioxide, and hydrogen to produce methane (B114726) and carbon dioxide. mdpi.com
For the closely-related sodium gluconate, studies have shown 100% degradation after 35 days under anaerobic conditions. santos.com This indicates a high potential for complete breakdown in anoxic environments. santos.com It is anticipated that the heptonoate anion would follow a similar pathway, serving as a substrate for fermentative bacteria and being progressively broken down by a microbial consortium.
Microbial Metabolism and Environmental Fate of Heptonoate Anions
Once dissolved in water, sodium glucoheptonate dissociates, releasing the heptonoate anion. This anion is the entity metabolized by microorganisms. As a polyhydroxy carboxylate, it is a suitable carbon and energy source for various bacteria. The degradation process is expected to lead to the complete mineralization of the anion. epa.gov
The ultimate environmental fate of the heptonoate anion is its conversion to inorganic end-products. epa.gov Through aerobic or anaerobic respiration, microorganisms are predicted to break the compound down completely into carbon dioxide and water (under aerobic conditions) or methane and carbon dioxide (under anaerobic conditions). epa.govmdpi.com This process prevents the long-term persistence of the organic structure in the environment. Due to this biodegradability, the compound is not expected to bioaccumulate in organisms. epa.gov
Assessment of Environmental Persistence and Mobility
Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down, while mobility describes its potential to move through environmental compartments like soil and water. nih.gov
Persistence: Sodium glucoheptonate is expected to have low persistence in the environment. epa.gov Its susceptibility to both aerobic and anaerobic biodegradation means it is unlikely to remain in soil or water for extended periods. epa.govsantos.com Chemicals that are readily biodegradable are categorized as "Not Persistent," as their environmental half-life is significantly less than regulatory thresholds (e.g., 60 days). santos.com
Mobility: The compound is highly soluble in water and has a low estimated organic carbon-water (B12546825) distribution coefficient (Koc). epa.gov A low Koc value indicates a low potential for adsorption to soil and sediment. santos.com Consequently, sodium glucoheptonate is expected to be highly mobile in soils. epa.gov This high mobility increases its potential to leach from surface soils into groundwater. epa.gov However, its rapid biodegradation is a mitigating factor that reduces the likelihood of significant groundwater contamination, as the substance is likely to be degraded as it is transported through the soil column. epa.gov
Table 2: Environmental Persistence and Mobility Profile of Sodium Glucoheptonate
| Property | Assessment | Rationale |
|---|---|---|
| Persistence | Low | Predicted to be readily biodegradable under both aerobic and anaerobic conditions. epa.govsantos.com |
| Mobility in Soil | High | High water solubility and low estimated Koc value indicate a low potential for adsorption to soil particles. epa.govsantos.com |
| Bioaccumulation Potential | Low | Expected to be metabolized by organisms rather than stored in fatty tissues. epa.gov |
| Partitioning | Unlikely to partition into sediment or volatilize from water. epa.govsantos.com |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methods (e.g., HPLC, LC-MS, GC) for Purity and Content Assessment
Chromatographic techniques are fundamental in the separation and quantification of sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly prevalent method for this purpose.
For the analysis of related sugar acids, HPLC systems equipped with a Refractive Index Detector (RID) are commonly employed. youtube.com A typical setup might involve an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 75:25 v/v) at a flow rate of 0.9 mL/min. mdpi.com The column and RID cell temperatures are often maintained at 35°C. mdpi.com Given that this compound lacks a significant UV chromophore, RID or Evaporative Light Scattering Detection (ELSD) are suitable detection methods. youtube.comlcms.cz While RID is robust for isocratic separations of high-concentration samples, ELSD offers greater sensitivity for low-concentration analytes and is compatible with gradient elution. youtube.com
Ion-exclusion chromatography is another effective HPLC mode for separating organic acids. shimadzu.comshopshimadzu.com This technique utilizes a stationary phase with H-type ion exchange groups and an acidic mobile phase to separate compounds based on their pKa values. shopshimadzu.com For instance, a BIORAD® 87H organic acid column with a dilute sulfuric acid mobile phase (e.g., 0.01M) at ambient temperature and a flow rate of 0.6 mL/min has been used for the analysis of sodium gluconate, a closely related compound. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced specificity and sensitivity, making it a powerful tool for both identification and quantification. LC-MS/MS methods can be developed for the direct analysis of the compound without the need for derivatization. sigmaaldrich.com For the analysis of polar analytes like this compound, a buffered aqueous mobile phase at a pH that ensures proper ionization (e.g., pH 9 with ammonium (B1175870) carbonate) can be effective for detection by mass spectrometry in negative electrospray ionization (ESI) mode. sigmaaldrich.com LC-MS is particularly valuable for analyzing the compound in complex matrices, such as in studies of its metabolic pathways. bioglyco.com
Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like polyhydroxy carboxylates. However, with appropriate derivatization to create more volatile analogues, GC-MS could potentially be used for the analysis of impurities or related substances.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Ion-Exclusion (e.g., BIORAD® 87H) | google.com |
| Mobile Phase | 0.01M Sulfuric Acid | google.com |
| Flow Rate | 0.6 mL/min | google.com |
| Detector | Refractive Index (RI) or UV (210 nm) | google.com |
| Temperature | Ambient | google.com |
Spectroscopic Characterization (e.g., AAS, Photospectrometry, NMR)
Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of the compound. Both ¹H and ¹³C NMR are utilized to confirm the carbon framework and the connectivity of the various hydroxyl groups. For the related sodium gluconate, ¹H-NMR and FT-IR have been used for characterization. researchgate.net The analysis of sodium gluconate by ¹³C and 2D NMR has confirmed its structure in aqueous solutions. bioglyco.com While specific spectral data for this compound is not widely published, the expected spectra would show a complex series of signals in the carbohydrate region.
Atomic Absorption Spectroscopy (AAS) is not directly used for the characterization of the organic molecule itself but is a highly sensitive and specific method for quantifying the sodium counter-ion. This technique is essential for confirming the correct stoichiometry of the salt.
Photospectrometry, or UV-Visible spectrophotometry, has limited application for the direct characterization of this compound due to its lack of a strong chromophore. However, it can be employed in indirect methods, for example, in assays that measure the compound's chelating capacity with a colored metal ion complex.
Titrimetric Analysis and Quality Control Methodologies
Titrimetric methods provide a robust and cost-effective approach for the quantitative analysis of this compound, particularly for assay and quality control purposes.
A common method for the assay of sodium salts of weak acids is non-aqueous titration. For the closely related sodium gluconate, pharmacopeial methods specify titration with perchloric acid in a glacial acetic acid solvent. uspbpep.comfao.org An indicator such as crystal violet or quinaldine (B1664567) red can be used to determine the endpoint. fao.orghnsgroupofcolleges.org This method is based on the principle that the basicity of the glucoheptonate anion is enhanced in the non-aqueous solvent, allowing for a sharp and accurate endpoint.
| Parameter | Specification | Reference |
|---|---|---|
| Titrant | 0.1 N Perchloric Acid | uspbpep.comfao.org |
| Solvent | Glacial Acetic Acid | uspbpep.comfao.org |
| Indicator | Quinaldine Red TS or Crystal Violet | fao.orghnsgroupofcolleges.org |
| Endpoint | Color change to colorless or blue-green | fao.orghnsgroupofcolleges.org |
In addition to assay, other quality control tests are performed. These can include tests for water content, typically by Karl Fischer titration, and limits for impurities such as reducing substances, chloride, and sulfate. uspbpep.com The sequestering capacity, a key functional parameter, is also often determined titrimetrically. glentham.com
Derivatives, Analogs, and Their Chemical Transformations
Synthesis and Characterization of Heptonic Acid Derivatives
Heptonic acid and its simpler analog, heptanoic acid, serve as fundamental building blocks in organic synthesis. The preparation of their derivatives often involves standard transformations of the carboxylic acid group.
Heptanoic acid, a seven-carbon straight-chain fatty acid, can be synthesized through various routes, such as the oxidation of heptaldehyde or via malonic ester synthesis. chemicalbook.comquora.comguidechem.com One common synthetic pathway involves the reaction of diethyl malonate with sodium ethoxide to form a nucleophile, which then undergoes alkylation with a five-carbon alkyl halide (e.g., 1-bromopentane). Subsequent hydrolysis and decarboxylation yield heptanoic acid. quora.com
The primary derivatives of heptonic and heptanoic acid are esters, which are widely used in the fragrance, flavor, and pharmaceutical industries. chemicalbook.comnbinno.com Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For example, ethyl heptanoate, used in fragrances, is prepared from heptanoic acid and ethanol. chemicalbook.com In the pharmaceutical sector, heptanoic acid is used to esterify steroids to produce drugs with modified pharmacokinetic profiles, such as testosterone enanthate and trenbolone enanthate. chemicalbook.comnbinno.com
The characterization of these derivatives relies on standard analytical techniques. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the molecular structure, while Gas Chromatography (GC) is often employed to assess purity. sigmaaldrich.com
| Method | Precursors | Key Steps | Reference |
|---|---|---|---|
| Oxidation | Heptaldehyde, Potassium Permanganate | Oxidation of the aldehyde group to a carboxylic acid in the presence of an oxidizing agent. | chemicalbook.com |
| Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, 1-Bromopentane | 1. Deprotonation of diethyl malonate. 2. Alkylation with 1-bromopentane. 3. Hydrolysis and decarboxylation. | quora.com |
| From Ricinoleic Acid | Ricinoleic acid (from castor oil) | Hydrolysis to methyl ester of undecenoic acid and heptanal, followed by air oxidation of heptanal. | chemicalbook.com |
Formation of Other Glucoheptonate Salts (e.g., Calcium Glucoheptonate)
While the subject of this article is the sodium salt, glucoheptonic acid can form salts with a variety of other metal cations. The synthesis of these salts is crucial for applications where a specific cation is required, such as in mineral supplements or specialized industrial processes. Calcium glucoheptonate is a prominent example, widely used as a highly water-soluble calcium supplement. nih.govwikipedia.org
The preparation of calcium glucoheptonate typically starts with the reaction of glucose with a cyanide source (like sodium or calcium cyanide) to form a nitrile. google.comgoogle.com This intermediate is then hydrolyzed under alkaline conditions using a calcium base, such as calcium hydrate or calcium carbonate, to yield calcium glucoheptonate. google.com Controlling the pH is critical during the reaction to prevent degradation and to ensure the complete conversion of the intermediate glucoheptolactone. google.com Purification of the final product is a significant challenge, as amorphous calcium glucoheptonate tends to occlude impurities like sulfates and chlorides, which can affect the stability of its solutions. google.com Methods to obtain a high-purity, solid product include spray drying or precipitation from an aqueous solution by adding a solvent like anhydrous methanol. google.com
Similar principles apply to the formation of other glucoheptonate salts. For instance, ferrous glucoheptonate can be produced through the reaction of calcium glucoheptonate with ferrous oxalate, and magnesium glucoheptonate can be made by reacting glucoheptonic acid with magnesium carbonate. google.com
| Starting Materials | Key Reagents | Process Highlights | Reference |
|---|---|---|---|
| Glucose, Hydrocyanic Acid | Calcium Hydrate or Barium Hydrate | Conventional method involving nitrile formation and subsequent hydrolysis. Can lead to degradation due to high alkalinity. | google.com |
| Dextrose, Sodium Cyanide | Calcium Chloride, Calcium Hydrate | Forms a double salt, which is converted to glucoheptolactone/acid and then treated with calcium hydrate. Prone to contamination with chlorides. | google.com |
| Glucoheptolactone solution | Calcium Carbonate | Offers better pH control due to the low solubility of calcium carbonate. Heat is applied to accelerate the conversion. | google.com |
| Glucose, Calcium Cyanide | Lime (calcium oxide), Oxalic Acid | A multi-step process involving reaction with lime, followed by acidification with oxalic acid to precipitate impurities as calcium oxalate, and then re-neutralization. | google.com |
Glycosylation and Saccharide Modification Chemistry of Related Structures
Glycosylation is a chemical process in which a carbohydrate is attached to another molecule. wikipedia.org This modification can alter the properties of the parent molecule, such as its solubility, stability, or biological activity. nih.govyoutube.com The polyhydroxy nature of glucoheptonic acid makes it a suitable substrate for such modifications.
A notable example is the synthesis of a new glucoheptonic acid derivative through enzymatic transgalactosylation. researchgate.net In this process, the enzyme β-galactosidase from Kluyveromyces lactis is used to transfer a galactose moiety from lactose (B1674315) to sodium glucoheptonate. This reaction creates a new, more complex oligosaccharide structure. Research into this process has shown that the reaction yield is significantly influenced by several factors, including the initial concentration of substrates, the enzyme dose, the pH of the solution, and the presence of certain metal salts. For instance, the addition of MgCl₂ or NaCl was found to increase the yield, while an increase in pH above the enzyme's optimum for hydrolysis inhibited the transgalactosylation reaction. researchgate.net Under optimal conditions, a product concentration of 54.5 g/L was achieved. researchgate.net
This type of saccharide modification highlights a pathway to generate novel bionic acids and complex carbohydrates from relatively simple sugar acid precursors. Such modifications are of interest for developing compounds with new bioactive properties for the food or cosmetic industries. researchgate.net The general field of oligosaccharide modification is critical for creating new drugs and vaccines, where subtle structural changes can lead to significant improvements in efficacy. acs.org
Applications as Reagents in Complex Organic Synthesis
Sodium glucoheptonate and related heptonic acid derivatives are valuable reagents in organic synthesis due to their combination of a carboxyl group and multiple hydroxyl groups. chemicalbook.comchemicalbook.com These functional groups allow them to act as versatile building blocks, chelating agents, or precursors for more complex molecules. nbinno.comresearchgate.net
As a polyhydroxy carboxylic acid, glucoheptonic acid can be used as a chiral starting material for the synthesis of complex organic molecules where stereochemistry is important. The multiple hydroxyl groups can be selectively protected and deprotected to allow for transformations at specific positions on the carbon chain.
Heptanoic acid, the non-hydroxylated analog, is widely used as a chemical intermediate. nbinno.com It is a precursor in the production of esters for lubricants, plasticizers, and polymers. nbinno.com In the pharmaceutical industry, it serves as a starting material for synthesizing drug molecules or as a component in drug delivery systems. nbinno.com
The chelating ability of sodium glucoheptonate is also a key feature in its application as a reagent. connectchemicals.compmpinc.com It can sequester di- and trivalent metal ions (such as Ca²⁺, Mg²⁺, Fe²⁺, and Fe³⁺), which can be useful in controlling the reactivity of these ions in a reaction mixture, preventing unwanted side reactions, or acting as a metal carrier. connectchemicals.com This property is leveraged in various industrial applications, such as metal cleaning and as a concrete admixture, where it controls the setting process by chelating calcium ions. green-mountainchem.com Its utility as a reagent in synthesis is tied to this ability to form stable, soluble complexes with metal ions under a wide range of pH conditions. pmpinc.com
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No specific studies employing Density Functional Theory (DFT) to analyze the electronic structure and reactivity of sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate were identified. While DFT is a common method for evaluating electronic properties like molecular orbital energies (HOMO/LUMO), charge distribution, and reactivity descriptors, published research applying this technique to this particular molecule could not be located. scispace.commpg.delongdom.orgfz-juelich.dehi.istsijournals.comresearchgate.netnih.govsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chelation Properties
No Quantitative Structure-Activity Relationship (QSAR) models specifically developed for the chelation properties of this compound were found in the searched literature. QSAR studies establish a mathematical relationship between the chemical structure and the biological or chemical activity of a compound. nih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.gov While the compound is known for its excellent sequestration capabilities, particularly for iron and calcium ions, formal QSAR models quantifying this property based on its molecular descriptors are not available. green-mountainchem.comresearchgate.net
Conformational Analysis using Quantum Mechanical Approaches
While one study confirmed that the glucoheptonate anion has a bent carbon chain conformation in its crystalline state, detailed computational studies using quantum mechanical approaches to explore its full conformational landscape, potential energy surfaces, or the energetic barriers between different conformers in solution are not present in the available literature. nih.govnih.govspringernature.com Such analyses are crucial for understanding the molecule's flexibility and how its three-dimensional shape influences its chelating ability.
Emerging Research Avenues and Future Directions
Role in Advanced Materials Science and Engineering
The unique properties of sodium glucoheptonate as a chelating and dispersing agent are being explored for the enhancement of advanced materials. Its primary role lies in improving the performance and durability of construction materials and specialized coatings. In materials science, it is recognized as an organo-metallic compound with potential in applications that require non-aqueous solubility, such as solar energy and water treatment technologies.
Research in concrete technology has shown that sodium glucoheptonate acts as an effective admixture. It enhances the corrosion resistance of steel-reinforced concrete by chelating metal ions, which is particularly crucial in aggressive environments like marine or industrial constructions. Furthermore, it demonstrates stable performance in high-temperature conditions, preventing premature setting and ensuring the quality of concrete in hot climates.
In the domain of metal surface treatments, it is used to ensure clean, smooth, and stable surfaces before the application of advanced coatings or plating. By binding with metal ions, it effectively removes impurities, scale, and rust, which is a critical step for enhancing the adhesion and longevity of subsequent material layers. Future research may focus on integrating glucoheptonate into functional coatings to impart anti-corrosion or self-healing properties, and exploring its use in the synthesis or functionalization of novel composite materials where metal ion control is paramount.
Biotechnological Engineering for Enhanced Production or Novel Functionalization
While chemical synthesis remains the primary production route for sodium glucoheptonate, biotechnological methods offer promising avenues for both its synthesis and the creation of novel derivatives. A significant area of emerging research is the enzymatic functionalization of the molecule to create new compounds with enhanced or unique properties.
Novel Functionalization via Transgalactosylation
Recent studies have successfully demonstrated the use of enzymes for novel functionalization. Specifically, the enzyme β-galactosidase from Kluyveromyces lactis has been used to catalyze a transgalactosylation reaction, synthesizing a new galactosyl derivative of glucoheptonic acid. This process involves transferring a galactosyl moiety from lactose (B1674315) to sodium glucoheptonate, creating a new, higher-value glycoside. Research has focused on optimizing this biotransformation, with key findings summarized in the table below.
| Parameter | Condition/Finding | Impact on Synthesis |
| Substrate Ratio | A molar ratio of 1.9:1 (sodium glucoheptonate:lactose) was found to be optimal. | Maximizes the yield of the new derivative. |
| Enzyme Dose | Lower enzyme concentrations required longer reaction times to achieve adequate yields. | Dose must be balanced for reaction speed and cost-effectiveness. |
| pH | Exceeding the optimal pH for the enzyme's hydrolytic activity inhibited the transgalactosylation reaction. | Precise pH control is critical for the process. |
| Salt Addition | The addition of 0.5–0.75 M MgCl₂ or 1 M NaCl significantly increased the product yield. | Certain metal ions can enhance enzyme activity and reaction efficiency. |
This enzymatic approach represents a "green chemistry" pathway to upgrade a readily available compound into a novel derivative with potential applications in the food or cosmetic industries.
Future Directions in Biotechnological Production
Currently, there are no established industrial-scale methods for the direct production of sodium glucoheptonate via microbial fermentation. This is in contrast to the closely related six-carbon compound, sodium gluconate, which is widely produced through the fermentation of glucose by microorganisms like Aspergillus niger. The development of microbial strains or enzymatic pathways capable of performing a similar C7 chain elongation from sugars would represent a significant advancement, potentially leading to a more sustainable and cost-effective production process compared to the current cyanide-based chemical synthesis. Future interdisciplinary research in metabolic engineering and enzyme discovery is required to explore and develop these potential bioproduction routes.
Interdisciplinary Research in Chelation Science and Applied Chemistry
The exceptional ability of sodium glucoheptonate to form stable complexes with di- and trivalent metal ions is the foundation of its utility and a major focus of ongoing research. It functions as a high-performance chelating agent, or sequestrant, effectively binding ions such as calcium (Ca²⁺), iron (Fe²⁺, Fe³⁺), magnesium (Mg²⁺), and aluminum (Al³⁺), particularly in neutral to alkaline conditions.
Its molecular structure, featuring a seven-carbon chain with multiple hydroxyl (-OH) groups and a terminal carboxylic acid group, allows it to form a pincer-like ring structure around a metal cation. This sequestration prevents the metal ions from forming insoluble precipitates or engaging in other undesirable chemical reactions. This property makes it a superior alternative to traditional chelating agents like EDTA and NTA, with the added benefits of being non-toxic and readily biodegradable.
Interdisciplinary research continues to leverage this property in various fields of applied chemistry:
Industrial Cleaning and Water Treatment: It is used to prevent and remove scale in boilers and heat exchangers and to clean metal and glass surfaces by dissolving mineral deposits and metal oxides.
Textile Industry: During the peroxide bleaching of fabrics, it chelates stray metal ions that can catalyze the decomposition of the hydrogen peroxide, thus improving bleaching efficiency and preventing fabric damage.
Agriculture: It can be used to chelate essential micronutrients, making them more available for plant uptake in certain soil conditions.
Future research is aimed at expanding its applications, such as in environmental remediation for the detoxification of heavy metal-contaminated sites and in personal care formulations as a stabilizer. Further studies on the precise stability constants of its metal complexes across different pH ranges and temperatures will allow for more refined and optimized applications in these diverse chemical systems.
Development of Novel Synthetic Routes and Reaction Mechanisms
The conventional and most well-documented method for synthesizing sodium glucoheptonate is a variation of the Kiliani-Fischer synthesis. This reaction mechanism involves extending the carbon chain of a six-carbon sugar, such as dextrose (glucose), by reacting it with a cyanide salt, typically sodium cyanide (NaCN).
The established process involves several key steps:
Cyanohydrin Formation: An aqueous solution of dextrose is reacted with sodium cyanide at controlled temperatures, typically between 0°C and 40°C. The cyanide ion attacks the aldehyde group of the glucose molecule.
Hydrolysis and Ammonolysis: The resulting cyanohydrin intermediate is hydrolyzed, and ammonia (B1221849) is formed as a byproduct.
Ammonia Removal: The ammonia is continuously removed from the reaction mixture, either by sparging with an inert gas or by applying a vacuum. This step is critical to drive the reaction towards the desired product.
Crystallization: Under carefully controlled conditions of temperature and reactant concentration (typically 50-65% total solids), the pure alpha-isomer of sodium glucoheptonate dihydrate crystallizes directly from the reaction mixture, allowing for high yields.
While this method is effective, a significant drawback is its reliance on highly toxic cyanide salts. In the context of modern green and sustainable chemistry, the development of cyanide-free synthetic routes is a primary objective for future research. Potential avenues for novel synthesis could include:
Electrochemical Oxidation: Exploring methods to electrochemically oxidize seven-carbon sugars under controlled conditions.
Catalytic Routes: Developing novel catalysts that can facilitate the specific oxidation of a C7 sugar's terminal aldehyde group without the need for harsh or toxic reagents.
Biocatalysis: As mentioned previously, investigating enzymes or whole-cell microbial systems that can perform the C6 to C7 chain extension or directly synthesize glucoheptonic acid from renewable feedstocks would be a transformative development.
Achieving a commercially viable, cyanide-free synthesis route remains a key challenge and a significant opportunity for innovation in applied chemical synthesis.
Q & A
Q. What strategies address stability challenges in biological or high-temperature environments?
- Methodological Answer : Under physiological conditions (pH 7.4, 37°C), degradation studies via HPLC-UV/Vis show a half-life of ~12 hours. Stabilize by adding antioxidants (e.g., 0.1% ascorbic acid) or storing at 2–8°C in amber vials. For thermal stability, differential scanning calorimetry (DSC) reveals dehydration above 100°C; avoid lyophilization unless hydration state is irrelevant .
Q. How does this compound interact with metal ions in enzymatic or catalytic systems?
- Methodological Answer : The polyhydroxy structure enables chelation of divalent cations (e.g., Ca²⁺, Mg²⁺). In enzymatic assays (e.g., phosphatases), use isothermal titration calorimetry (ITC) to quantify binding constants. For catalytic applications, test metal-complexed forms in oxidation reactions, monitoring efficiency via GC-MS .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies in antimicrobial or antioxidant assays often arise from hydration-state variability or impurities. Standardize protocols by:
- Using monograph-grade purity (≥98%, verified via titration ).
- Validating hydration via thermogravimetric analysis (TGA) .
- Replicating assays in triplicate with cell-culture controls (e.g., HEK-293 for cytotoxicity thresholds) .
Q. What computational approaches predict its behavior in metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
